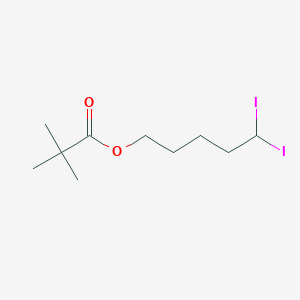
Octan-1-amine;octane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-1-amine;octane-1-sulfonic acid: is a compound that consists of two distinct functional groups: an amine group attached to an octane chain and a sulfonic acid group also attached to an octane chain. This compound is known for its surfactant properties and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.
Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.
Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.
Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.
Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation of Octan-1-amine: Octanone.
Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.
Substitution of Octan-1-amine: Secondary amines.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in the preparation of mobile phase buffers for high-performance liquid chromatography (HPLC) analysis of peptides and proteins .
Medicine:
- Investigated for its potential antimicrobial properties against certain bacterial strains.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.
Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.
Comparison with Similar Compounds
- Hexane-1-sulfonic acid
- Heptane-1-sulfonic acid
- Nonane-1-sulfonic acid
Uniqueness:
- Octan-1-amine;octane-1-sulfonic acid is unique due to its dual functionality, combining the properties of both an amine and a sulfonic acid, making it versatile in various applications.
Properties
CAS No. |
827622-73-1 |
|---|---|
Molecular Formula |
C16H37NO3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
octan-1-amine;octane-1-sulfonic acid |
InChI |
InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11) |
InChI Key |
IBTPMBGIDCJIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


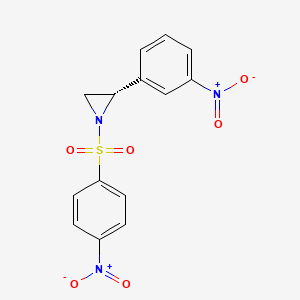
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

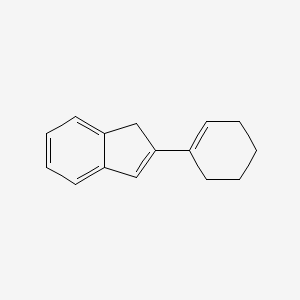
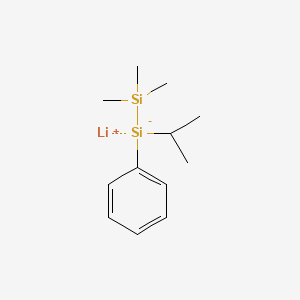
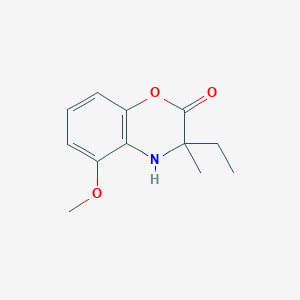
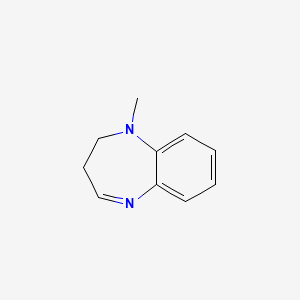
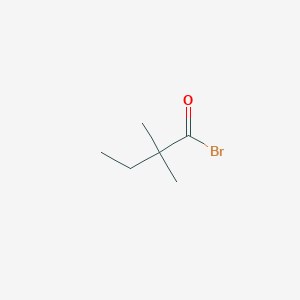
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
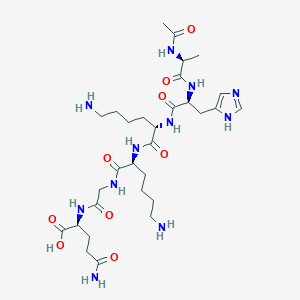
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
